- Stereoselective construction of a steroid 5α,7α-oxymethylene derivative and its use in the synthesis of eplerenoneSteroids, 2011, 76(1-2), 56-59,
Cas no 95716-71-5 (Δ9-Canrenone)

Δ9-Canrenone structure
Nome del prodotto:Δ9-Canrenone
Δ9-Canrenone Proprietà chimiche e fisiche
Nomi e identificatori
-
- delta-9,11-Canrenone
- 17-Hydroxy-3-oxopregn-4,6,9-triene-21-carboxylic acid gamma-lactone
- Δ9-Canrenone
- (8S,10R,13S,14S,17R)-10,13-dimethylspiro[2,8,12,14,15,16-hexahydro-1H-cyclopenta[a]phenanthrene-17,5'-oxolane]-2',3-dione
- DELTA 9,11-CANRENONE ( FOR EPLERENONE )
- 9(11)-CANRENONE
- 17α-Pregna-4,6,9(11)-triene-21-carboxylic acid, 17-hydroxy-3-oxo-, γ-lactone (7CI)
- Spiro[17H-cyclopenta[a]phenanthrene-17,2′(5′H)-furan], pregna-4,6,9(11)-triene-21-carboxylic acid deriv. (ZCI)
- 17β-Hydroxy-4,6,9(11)-trien-3-one 21-carboxylic acid γ-lactone
- Δ9-11-Canrenone
- 17beta-Hydroxy-4,6,9(11)-trien-3-one 21-carboxylic acid gamma-lactone
- (8S,10R,13S,14S,17R)-10,13-Dimethyl-1,8,10,12,13,14,15,16-octahydro-5'H-spiro[cyclopenta[a]phenanthrene-17,2'-oxolane]-3,5'(2H)-dione
- 17.BETA.-HYDROXY-4,6,9(11)-TRIEN-3-ONE 21-CARBOXYLIC ACID .GAMMA.-LACTONE
- delta9-11-Canrenone
- 17beta-Hydroxy-4,6,9(11)-trien-3-one 21-carboxylic Acid gamma-Lactone; delta9-11-Canrenone
- 17alpha-Pregna-4,6,9(11)-triene-21-carboxylic acid, 17-hydroxy-3-oxo-, gamma-lactone
- SCHEMBL14085014
- Delta 9,11-canrenone
- 95716-71-5
- (2'R,8S,10R,13S,14S)-10,13-Dimethyl-1,8,10,12,13,14,15,16-octahydro-3'H-spiro[cyclopenta[a]phenanthrene-17,2'-furan]-3,5'(2H,4'H)-dione
- .DELTA.9-11-CANRENONE
- 17.ALPHA.-PREGNA-4,6,9(11)-TRIENE-21-CARBOXYLIC ACID, 17-HYDROXY-3-OXO-, .GAMMA.-LACTONE
- Pregna-4,6,9(11)-triene-21-carboxylic acid, 17-hydroxy-3-oxo-,g-lactone, (17a)-
- UNII-3AC47AUW33
- 3AC47AUW33
- DTXSID10469189
-
- MDL: MFCD09751202
- Inchi: 1S/C22H26O3/c1-20-9-5-15(23)13-14(20)3-4-16-17(20)6-10-21(2)18(16)7-11-22(21)12-8-19(24)25-22/h3-4,6,13,16,18H,5,7-12H2,1-2H3/t16-,18+,20+,21+,22-/m1/s1
- Chiave InChI: MCNZISFQKMPWRJ-DOYHNPMNSA-N
- Sorrisi: C[C@]12CC=C3[C@]4(CCC(=O)C=C4C=C[C@H]3[C@@H]1CC[C@]12CCC(=O)O1)C
Proprietà calcolate
- Massa esatta: 338.18800
- Massa monoisotopica: 338.18819469g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 0
- Conta accettatore di obbligazioni idrogeno: 3
- Conta atomi pesanti: 25
- Conta legami ruotabili: 0
- Complessità: 772
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 5
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Superficie polare topologica: 43.4Ų
- XLogP3: 3
Proprietà sperimentali
- PSA: 43.37000
- LogP: 4.29020
Δ9-Canrenone Informazioni sulla sicurezza
- Parola segnale:warning
- Dichiarazione di pericolo: H303Può essere dannoso se ingerito+H313Il contatto con la pelle può essere dannoso+H333L'inalazione può essere dannosa per il corpo
- Dichiarazione di avvertimento: P264+P280+P305+P351+P338+P337+P313
- Istruzioni di sicurezza: H303+H313+H333
- Condizioni di conservazione:Sealed in dry,2-8°C(BD123707)
Δ9-Canrenone Prezzodi più >>
Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
---|---|---|---|---|---|---|---|---|
Chemenu | CM139111-1g |
(8S,10R,13S,14S,17R)-10,13-dimethyl-1,3',4',8,10,12,13,14,15,16-decahydro-5'H-spiro[cyclopenta[a]phenanthrene-17,2'-furan]-3,5'(2H)-dione |
95716-71-5 | 95% | 1g |
$729 | 2021-08-05 | |
SHENG KE LU SI SHENG WU JI SHU | sc-504606-50 mg |
Δ9-Canrenone, |
95716-71-5 | 50mg |
¥2,858.00 | 2023-07-11 | ||
SHENG KE LU SI SHENG WU JI SHU | sc-504606-50mg |
Δ9-Canrenone, |
95716-71-5 | 50mg |
¥2858.00 | 2023-09-05 | ||
TRC | C175615-500mg |
Δ9-Canrenone |
95716-71-5 | 500mg |
$ 1453.00 | 2023-09-08 | ||
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | S28300-1g |
(2'R,8S,10R,13S,14S)-10,13-Dimethyl-1,8,10,12,13,14,15,16-octahydro-3'H-spiro[cyclopenta[a]phenanthrene-17,2'-furan]-3,5'(2H,4'H)-dione |
95716-71-5 | 95% | 1g |
¥6888.0 | 2024-07-19 | |
TRC | C175615-50mg |
Δ9-Canrenone |
95716-71-5 | 50mg |
$ 184.00 | 2023-09-08 | ||
Chemenu | CM139111-1g |
(8S,10R,13S,14S,17R)-10,13-dimethyl-1,3',4',8,10,12,13,14,15,16-decahydro-5'H-spiro[cyclopenta[a]phenanthrene-17,2'-furan]-3,5'(2H)-dione |
95716-71-5 | 95% | 1g |
$729 | 2024-07-18 | |
A2B Chem LLC | AI64751-1g |
Pregna-4,6,9(11)-triene-21-carboxylic acid, 17-hydroxy-3-oxo-,g-lactone, (17a)- |
95716-71-5 | 1g |
$1086.00 | 2024-07-18 |
Δ9-Canrenone Metodo di produzione
Synthetic Routes 1
Condizioni di reazione
1.1 Reagents: Acetic anhydride , Potassium acetate Solvents: Formic acid ; 18 h, 80 °C
1.2 4 h, 100 °C
1.3 Reagents: Water ; 20 min, cooled
1.2 4 h, 100 °C
1.3 Reagents: Water ; 20 min, cooled
Riferimento
Synthetic Routes 2
Condizioni di reazione
1.1 Reagents: Trifluoromethanesulfonic anhydride Solvents: Dichloromethane , Pyridine ; -15 °C; 16 h, -15 °C
Riferimento
- Preparation method of Δ9(11)-canrenone from 11-α-hydroxycanrenone and trifluoromethanesulfonic anhydride by hydroxyl elimination, China, , ,
Synthetic Routes 3
Condizioni di reazione
1.1 Reagents: Potassium tert-butoxide Solvents: Isopropanol ; 80 °C; 30 °C
1.2 Reagents: Acetic acid ; neutralized
1.3 Solvents: Dimethylformamide , Dichloromethane ; 60 °C
1.2 Reagents: Acetic acid ; neutralized
1.3 Solvents: Dimethylformamide , Dichloromethane ; 60 °C
Riferimento
- Method for efficient preparation of Δ-9,11-canrenone from 9α-hydroxy-4-androstenedione, China, , ,
Synthetic Routes 4
Condizioni di reazione
1.1 Reagents: Formic acid Catalysts: Palladium diacetate , (Methylenedi-2,1-phenylene)bis[diphenylphosphine Solvents: Tetrahydrofuran ; 20 min, 70 psi, 25 °C; 18 h, 100 psi, 105 °C
Riferimento
- Preparation of spirosteroids from 17-alkenyl or 17-alkynyl substrate via carbonylation, hydrogenation, dehydrogenation, furylation and other transformations, World Intellectual Property Organization, , ,
Synthetic Routes 5
Condizioni di reazione
1.1 Reagents: Chloranil Solvents: Methanol , Dichloromethane , Water ; 2 h, 42 °C
Riferimento
- C-17 spirolactonization and 6,7 oxidation of steroids, World Intellectual Property Organization, , ,
Synthetic Routes 6
Condizioni di reazione
1.1 Reagents: Acetic anhydride , Potassium formate Solvents: Formic acid ; rt → 80 °C; 12 h, 80 °C
1.2 80 °C → 100 °C; 3 h, 100 °C
1.2 80 °C → 100 °C; 3 h, 100 °C
Riferimento
- Eplerenone intermediate, preparation method and application in preparation of Eplerenone, China, , ,
Δ9-Canrenone Raw materials
- 11a-Hydroxy Canrenone
- Pregna-4,6,9(11),20-tetraen-3-one, 17-hydroxy-, (17α)-
- Pregna-4,6-diene-21-carboxylic acid, 17-hydroxy-11-[(methylsulfonyl)oxy]-3-oxo-, γ-lactone, (11α,17α)-
- Dipropyl malonate
- Spiro[androsta-3,5,9(11)-triene-17,2'-oxirane], 3-ethoxy-, (17β)-
Δ9-Canrenone Preparation Products
Δ9-Canrenone Letteratura correlata
-
Teis Joranger,Jens V. Kildgaard,Solvejg Jørgensen,Jonas Elm,Kurt V. Mikkelsen Phys. Chem. Chem. Phys., 2019,21, 17274-17287
-
2. Book reviews
-
Timothy J. Johnson,Laurie E. Locascio Lab Chip, 2002,2, 135-140
-
Julius F. Remenar,Mark D. Tawa,Matthew L. Peterson,Örn Almarsson,Magali B. Hickey,Bruce M. Foxman CrystEngComm, 2011,13, 1081-1089
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